(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiazolidine ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiazolidine Ring: This step involves the reaction of a thiol with a carbonyl compound to form the thiazolidine ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: shares similarities with other compounds that contain piperazine, thiazolidine, and pyrrolidine rings.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties.
Properties
Molecular Formula |
C17H30N4O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
tert-butyl 4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3 |
InChI Key |
QXDPIMRGWIOYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3 |
Origin of Product |
United States |
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